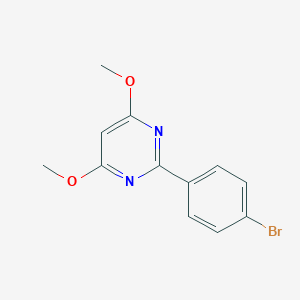
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is not fully understood. However, it has been proposed that the compound inhibits various signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound interacts with certain receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound in animal models and humans. Finally, the compound's potential therapeutic applications in other diseases like cardiovascular diseases and diabetes should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the compound's potential and optimize its use in various scientific research applications.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine involves the reaction of 4-bromoaniline with 2,4,6-trimethoxy pyrimidine in the presence of a catalyst. The reaction is carried out in a solvent like ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques like NMR spectroscopy and mass spectrometry.
Eigenschaften
| 181133-20-0 | |
Molekularformel |
C12H11BrN2O2 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI-Schlüssel |
WNSMLDQRKCALRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
Kanonische SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
Synonyme |
2-(4-BROMOPHENYL)-4,6-DIMETHOXYPYRIMIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


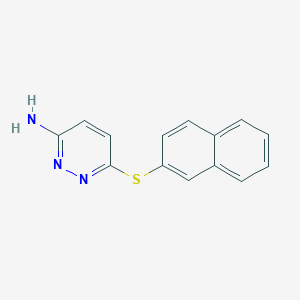
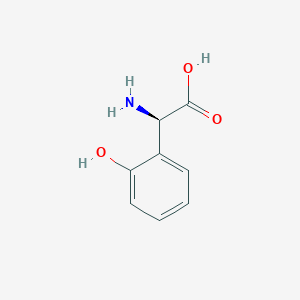
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)

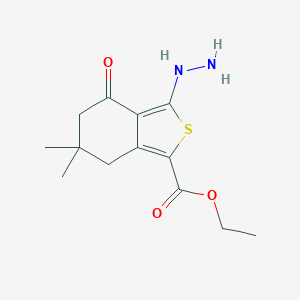
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
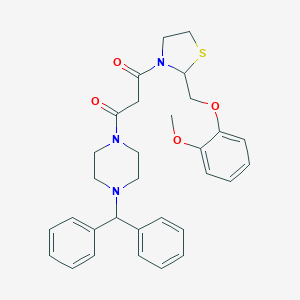
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
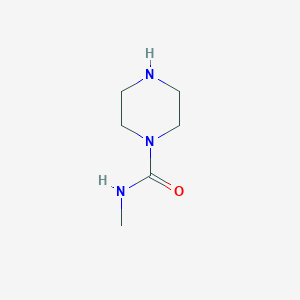
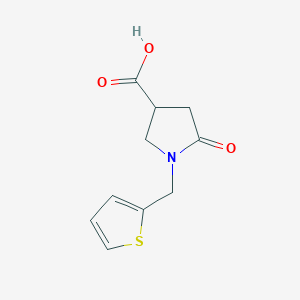
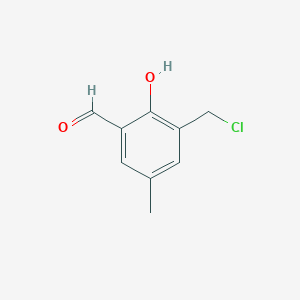
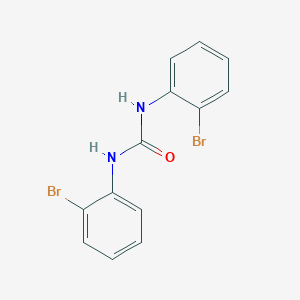
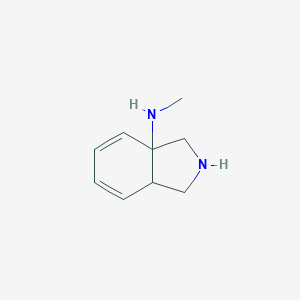
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
